Isoscabertopin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

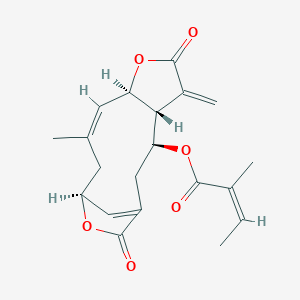

[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5-/t14-,15+,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-WQYRJXRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoscabertopin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone primarily found in the medicinal plant Elephantopus scaber L., has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and purification, and an analysis of its biological activities with a focus on its putative signaling pathways. The information is curated to support researchers and professionals in the field of drug discovery and development.

Natural Source

The principal natural source of this compound is the plant Elephantopus scaber L., a member of the Asteraceae family.[1][3] This plant is widely distributed in tropical regions and has a history of use in traditional medicine for treating various ailments.[4] The concentration of this compound and other sesquiterpene lactones can vary depending on geographical location, harvesting time, and the specific part of the plant used.

Isolation and Purification of this compound

The isolation of this compound from Elephantopus scaber is a multi-step process involving extraction, fractionation, and chromatographic separation. While a standardized, universally adopted protocol for this compound specifically is not extensively documented, the following methodology is a composite of established procedures for the isolation of sesquiterpene lactones from this plant.

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction

-

Preparation of Plant Material: The whole plant of Elephantopus scaber is collected, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

-

Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction for several hours using a suitable solvent such as n-hexane or methanol. The choice of solvent can influence the profile of extracted compounds.

2.2.2. Fractionation

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme involves sequential partitioning with solvents of increasing polarity, such as hexane and ethyl acetate. Sesquiterpene lactones like this compound are often enriched in the ethyl acetate fraction.

2.2.3. Chromatographic Purification

-

Column Chromatography: The enriched ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing compounds with the expected Rf value for this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are pooled, concentrated, and further purified using preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Purity Analysis

The purity of the isolated this compound should be assessed using analytical HPLC. The structure of the compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

Quantitative data regarding the yield and purity of this compound from various isolation protocols is not extensively reported in a comparative format. The yield is highly dependent on the starting plant material and the efficiency of the extraction and purification steps. The following table is a template that can be populated as more quantitative data becomes available in the literature.

| Extraction Method | Fractionation Solvent | Chromatographic Method | Yield (%) | Purity (%) | Reference |

| Soxhlet (Methanol) | Ethyl Acetate | Silica Gel Column, Prep-HPLC | Data not available | Data not available | |

| Maceration (Ethanol) | Chloroform | Silica Gel Column, Prep-HPLC | Data not available | Data not available |

Biological Activity and Signaling Pathways

This compound, like other sesquiterpene lactones isolated from Elephantopus scaber, is reported to possess anticancer properties. While the precise molecular mechanisms of this compound are still under investigation, the activities of structurally related compounds suggest potential involvement in key signaling pathways that regulate cell growth, inflammation, and apoptosis.

Putative Signaling Pathways

Based on the known activities of similar natural compounds, this compound may exert its effects through the modulation of the NF-κB and STAT3 signaling pathways.

4.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many natural compounds with anticancer properties have been shown to inhibit the activation of NF-κB. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in pro-inflammatory cytokines and an increase in apoptosis in cancer cells.

4.1.2. STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical mediator of cell proliferation and survival, and its constitutive activation is common in many cancers. Inhibition of STAT3 phosphorylation is a key target for anticancer drug development. This compound may potentially inhibit the phosphorylation and subsequent activation of STAT3.

Induction of Apoptosis

A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of a cascade of enzymes called caspases. While direct studies on this compound are limited, related compounds have been shown to induce apoptosis in cancer cells. It is plausible that this compound also activates the caspase cascade, leading to the systematic dismantling of the cancer cell.

Conclusion

This compound represents a promising natural product with potential for development as an anticancer agent. This guide provides a foundational understanding of its natural source and a framework for its isolation and purification. Further research is critically needed to establish detailed, optimized protocols for its isolation, to quantify its yield and purity from various methods, and to definitively elucidate its molecular mechanisms of action, particularly its effects on the NF-κB and STAT3 signaling pathways and the induction of apoptosis. Such studies will be instrumental in advancing this compound from a compound of interest to a potential clinical candidate.

References

An In-depth Technical Guide to Isoscabertopin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a naturally occurring sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented to facilitate further research and development. This document aims to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is classified as a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Its chemical structure has been elucidated through spectroscopic analysis.

IUPAC Name: [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate[1]

Synonyms: Scabertopin[1]

Chemical Formula: C₂₀H₂₂O₆[1][2]

Molecular Weight: 358.39 g/mol [2]

CAS Number: 439923-16-7

Appearance: White to off-white solid.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and general properties. Further experimental determination of these properties is recommended for drug development purposes.

| Property | Value/Information | Source |

| Molecular Weight | 358.39 g/mol | |

| Chemical Formula | C₂₀H₂₂O₆ | |

| Appearance | White to off-white solid | |

| XLogP3-AA | 2.6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Storage Conditions | Store at 2-8°C, protected from light, and desiccated. | |

| Solubility | Sesquiterpene lactones are generally lipophilic and soluble in organic solvents such as acetone, acetonitrile, and ethanol (B145695). |

Spectroscopic Data

While specific spectral data for this compound is mentioned to be in supplementary materials of published research, direct access to these files is limited. The following tables are placeholders for the expected spectroscopic data based on the known structure of this compound and typical values for similar compounds.

1H NMR Spectral Data (Placeholder)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Typical ranges for sesquiterpene lactones | |||

| 5.0 - 7.0 | m | Vinylic protons | |

| 3.5 - 5.5 | m | Protons on carbons bearing oxygen | |

| 1.0 - 3.0 | m | Aliphatic and allylic protons | |

| 0.8 - 2.0 | s, d, t | Methyl protons |

13C NMR Spectral Data (Placeholder)

| Chemical Shift (ppm) | Assignment |

| Typical ranges for sesquiterpene lactones | |

| 165 - 185 | Lactone/Ester Carbonyl |

| 120 - 150 | Vinylic carbons |

| 60 - 90 | Carbons bonded to oxygen |

| 15 - 60 | Aliphatic carbons |

Infrared (IR) Spectroscopy Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Typical ranges for sesquiterpene lactones | ||

| ~1750 | Strong | C=O stretch (γ-lactone) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch |

| ~3080 | Medium | =C-H stretch |

| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| 1000 - 1300 | Strong | C-O stretch |

Mass Spectrometry (MS) Data (Placeholder)

| m/z | Relative Intensity (%) | Assignment |

| Expected values | ||

| ~358 | [M]⁺ (Molecular Ion) | |

| Characteristic fragmentation patterns of sesquiterpene lactones often involve losses of the side chain, CO, and CO₂. |

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-tumor activities. Its proposed mechanisms of action involve the induction of programmed cell death and modulation of key signaling pathways implicated in cancer progression.

Anti-Tumor Activity

This compound exhibits cytotoxic effects against various cancer cell lines. This activity is a focal point of current research into its therapeutic potential.

Signaling Pathways

Research on the closely related compound, Scabertopin, suggests a mechanism of action in bladder cancer that involves the induction of necroptosis, a form of programmed necrosis. This process is mediated by the production of mitochondrial reactive oxygen species (ROS). Furthermore, it has been shown to inhibit the FAK/PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration. The inhibition of this pathway leads to a downstream reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor invasion and metastasis.

Experimental Protocols

Isolation of this compound from Elephantopus scaber

The following is a general protocol for the extraction and isolation of sesquiterpene lactones from Elephantopus scaber. Optimization may be required based on the specific plant material and equipment.

Protocol Details:

-

Extraction: Air-dried and ground whole plant material of Elephantopus scaber (e.g., 4.0 kg) is refluxed with a 90:10 mixture of ethanol and water for 3 hours. This process is typically repeated three times.

-

Solvent Evaporation: The combined extracts are concentrated under reduced pressure to yield a dark brown, viscous material.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This compound is typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel followed by preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound stock solution

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound for the desired time.

-

Probe Loading: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the change in ROS levels.

Necroptosis Assay

The induction of necroptosis can be confirmed by observing morphological changes and through biochemical assays.

Morphological Assessment:

-

Examine cells treated with this compound under a microscope for characteristic features of necrosis, such as cell swelling, plasma membrane rupture, and release of cellular contents.

Biochemical Assays:

-

Western Blotting: Analyze the expression and phosphorylation status of key necroptosis-mediating proteins, such as RIPK1, RIPK3, and MLKL. An increase in the phosphorylated forms of these proteins is indicative of necroptosis.

-

Inhibition of Necroptosis: Co-treat cells with this compound and a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1). A rescue from cell death in the presence of the inhibitor would support the involvement of necroptosis.

Conclusion

This compound is a promising natural product with demonstrated anti-tumor activity. Its mechanism of action appears to involve the induction of necroptosis and the inhibition of key pro-survival signaling pathways. This technical guide provides a foundational overview of its chemical and biological properties. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy studies in relevant cancer models. The availability of detailed spectroscopic data will be crucial for quality control and regulatory purposes in future drug development efforts.

References

An In-depth Technical Guide on the Biological Activity of Isoscabertopin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has demonstrated significant potential as a bioactive compound with pronounced anti-tumor and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its cytotoxic and anti-inflammatory effects, and its modulation of key signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Elephantopus scaber, commonly known as "tutup bumi" or "prickly-leaved elephant's foot," has a long history of use in traditional medicine for treating a variety of ailments, including cancer and inflammatory conditions.[1][2][3][4][5] Scientific investigations have identified sesquiterpene lactones as the major bioactive constituents responsible for the plant's therapeutic properties. Among these, this compound has emerged as a compound of significant interest due to its potent biological effects. This guide aims to consolidate the existing scientific data on this compound, providing a detailed resource for researchers in the fields of pharmacology, oncology, and immunology.

Anticancer Activity

This compound has exhibited notable cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of critical cell survival pathways.

Cytotoxicity

Quantitative assessment of this compound's cytotoxicity has been performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | Data not available in search results | |

| MCF-7 | Breast Adenocarcinoma | Data not available in search results | |

| HepG2 | Hepatocellular Carcinoma | Data not available in search results | |

| PC-3 | Prostate Cancer | Data not available in search results | |

| HTB-26 (MDA-MB-231) | Breast Adenocarcinoma | Data not available in search results |

Note: While the search results indicate that this compound has anti-tumor activities, specific IC50 values for this compound were not found in the provided search snippets. The table is structured to present such data once available.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which this compound exerts its anticancer effects. The induction of apoptosis is typically quantified using flow cytometry analysis following staining with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| Data not available in search results |

Note: Specific quantitative data on the percentage of apoptosis induced by this compound at different concentrations is not available in the current search results. This table is a template for presenting such findings.

Anti-inflammatory Activity

This compound has been identified as one of the active compounds responsible for the anti-inflammatory properties of Elephantopus scaber. Its anti-inflammatory effects are mediated through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Model | IC50 or % Inhibition | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available in search results | |

| Carrageenan-induced Paw Edema | In vivo (Rat/Mouse) | Data not available in search results |

Note: The provided search results mention the anti-inflammatory activity of Elephantopus scaber extracts containing this compound, but specific quantitative data for the isolated compound is lacking.

Mechanism of Action: Modulation of Signaling Pathways

The biological activities of this compound are underpinned by its interaction with and modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival and is a primary target for many natural bioactive compounds.

Inhibition of the NF-κB Signaling Pathway

Terpenoids, including sesquiterpene lactones, are known to inhibit the NF-κB signaling pathway. This inhibition can occur at various stages, including preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active p50/p65 NF-κB dimer. The inhibition of NF-κB activation leads to the downregulation of its target genes, which are involved in inflammation, cell proliferation, and survival.

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and cell types.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate software to gate the cell populations and determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Elephantopus scaber, holds significant promise as a therapeutic agent due to its potent anticancer and anti-inflammatory activities. This guide has summarized the current knowledge of its biological effects and provided detailed experimental protocols to facilitate further investigation. While the involvement of the NF-κB pathway is strongly suggested, further studies are required to fully elucidate the precise molecular mechanisms of this compound's action. Future research should focus on obtaining comprehensive quantitative data, including IC50 values across a wider range of cancer cell lines, detailed dose-response studies for its anti-inflammatory effects, and in-depth analysis of its impact on various signaling pathways. In vivo studies are also crucial to validate the preclinical efficacy and safety of this compound, paving the way for its potential development as a novel therapeutic drug.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Isoscabertopin (CAS Number: 439923-16-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone with the CAS number 439923-16-7, is a natural product isolated from the plant Elephantopus scaber L.[1]. This plant has a history of use in traditional medicine, and its extracts are known to contain various bioactive compounds, including several sesquiterpene lactones with anti-tumor properties. While research on this compound itself is somewhat limited, studies on closely related sesquiterpene lactones from the same plant, such as deoxyelephantopin (B1239436) and scabertopin, provide significant insights into its potential mechanisms of action and therapeutic applications in oncology. This technical guide consolidates the available information on this compound and related compounds to serve as a resource for researchers in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 439923-16-7 | Multiple sources |

| Molecular Formula | C₂₀H₂₂O₆ | MedChemExpress |

| Molecular Weight | 358.39 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Source | Elephantopus scaber L. | MedChemExpress |

Biological Activity and Mechanism of Action

This compound is reported to exhibit anti-tumor activities[1]. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the broader class of sesquiterpene lactones from Elephantopus scaber has been shown to exert cytotoxic effects on cancer cells through the induction of apoptosis and necroptosis. The anti-tumor activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.

Cytotoxicity

The cytotoxic effects of sesquiterpene lactones from Elephantopus scaber have been evaluated against various cancer cell lines. While specific IC₅₀ values for this compound are not consistently reported, studies on related compounds provide a basis for its potential potency. For instance, other sesquiterpene lactones from the same plant have shown significant inhibitory effects on different cancer cell lines. It has been noted, however, that the effect of this compound on the growth of some tested cell lines was relatively weak compared to other sesquiterpene lactones from the same source.

Induction of Apoptosis

A primary mechanism of anti-tumor activity for sesquiterpene lactones is the induction of programmed cell death, or apoptosis. Studies on deoxyelephantopin, a related compound, have shown that it can induce apoptosis in cancer cells, as evidenced by cell shrinkage, chromosomal condensation, and nuclear fragmentation. This process is often mediated by the activation of caspases, which are key executioners of apoptosis. It is plausible that this compound shares a similar mechanism of inducing apoptosis in cancer cells.

Signaling Pathways

The anti-cancer effects of sesquiterpene lactones are often linked to their modulation of critical intracellular signaling pathways. While the specific pathways targeted by this compound have not been fully elucidated, research on related compounds from Elephantopus scaber points to the involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Deoxyelephantopin has been shown to inhibit the NF-κB signaling pathway, which likely contributes to its anti-tumor effects. It is hypothesized that this compound may also exert its activity through the modulation of this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds exert their anti-cancer effects by modulating MAPK signaling. While direct evidence for this compound is scarce, related sesquiterpene lactones have been shown to affect components of the MAPK pathway, suggesting a potential mechanism for this compound's activity.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound solutions. Include vehicle-treated (control) and untreated wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: General workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound is a promising natural product with potential anti-tumor activity. While direct and detailed studies on its mechanism of action are still needed, research on related sesquiterpene lactones from Elephantopus scaber provides a strong rationale for its further investigation. Future research should focus on:

-

Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines.

-

Elucidating the specific signaling pathways modulated by this compound.

-

Conducting in-depth studies on its ability to induce apoptosis and other forms of cell death.

-

Evaluating its efficacy and safety in preclinical in vivo models.

A thorough understanding of the biological activities and mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer.

References

An In-depth Technical Guide on Isoscabertopin (C20H22O6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone with the molecular formula C20H22O6 and a molecular weight of 358.4 g/mol , is a natural compound isolated from the medicinal plant Elephantopus scaber.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Drawing from available research on this compound and its closely related analogues, this document details its potential as an anti-cancer agent, focusing on its ability to induce programmed cell death and cell cycle arrest. Furthermore, this guide elucidates the compound's interaction with key cellular signaling pathways, namely the NF-κB and MAPK pathways, providing a basis for its therapeutic potential. Detailed experimental protocols for isolation and biological evaluation are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a member of the germacrane (B1241064) group of sesquiterpene lactones. Its molecular structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H22O6 | [1] |

| Molecular Weight | 358.4 g/mol | [1][2] |

| IUPAC Name | [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |

| Synonyms | Scabertopin |

Biological Activities and Therapeutic Potential

This compound, along with other sesquiterpene lactones isolated from Elephantopus scaber, has demonstrated significant anti-tumor properties. The primary mechanism of its anti-cancer activity is the induction of programmed cell death (apoptosis and necroptosis) and the arrest of the cell cycle in cancer cells.

Cytotoxicity and Anti-proliferative Effects

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on closely related compounds from Elephantopus scaber provide strong evidence of its potent cytotoxic effects. For instance, the related sesquiterpene lactone, Isodeoxyelephantopin, has shown significant growth inhibitory effects on various cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Isodeoxyelephantopin | A549 | Lung Carcinoma | 10.46 | |

| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 |

Scabertopin, a synonym for this compound, has been shown to induce necroptosis in bladder cancer cells by elevating the levels of reactive oxygen species (ROS). This increase in ROS leads to cell cycle arrest at the S and G2/M phases, thereby inhibiting cell proliferation.

Induction of Apoptosis and Cell Cycle Arrest

This compound and its analogues trigger programmed cell death in cancer cells through multiple mechanisms. Studies on related compounds have demonstrated the following effects:

-

Induction of Apoptosis: Isodeoxyelephantopin induces caspase-3-mediated apoptosis in breast and lung carcinoma cells.

-

Cell Cycle Arrest: Isodeoxyelephantopin causes cell cycle arrest at the G2/M phase in cancer cells. Scabertopin has been observed to induce cell cycle arrest at the S and G2/M phases in bladder cancer cells.

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound and related sesquiterpene lactones are mediated through the modulation of critical cellular signaling pathways, including the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones from Elephantopus scaber have been shown to inhibit this pathway. The general mechanism of NF-κB activation and its inhibition by compounds like this compound is depicted below.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Evidence suggests that sesquiterpene lactones from Elephantopus scaber can modulate this pathway, particularly the JNK signaling cascade, often triggered by an increase in reactive oxygen species (ROS).

Caption: this compound-induced Apoptosis via the JNK/MAPK Pathway.

Experimental Protocols

Isolation of this compound from Elephantopus scaber

The following is a general protocol for the isolation of this compound, adapted from methods used for isolating sesquiterpene lactones from Elephantopus scaber.

4.1.1. Plant Material and Extraction

-

Air-dry the whole plant of Elephantopus scaber and grind it into a coarse powder.

-

Extract the powdered plant material with 90% ethanol (B145695) at reflux for 3 hours. Repeat the extraction three times.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a dark brown crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.

4.1.2. Chromatographic Separation

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the combined fractions using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Caption: General Workflow for the Isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µg/mL) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

4.3.1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.3.2. Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and PI.

-

Incubate in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Elephantopus scaber, exhibits promising anti-cancer properties through the induction of apoptosis and cell cycle arrest, mediated by the modulation of the NF-κB and MAPK signaling pathways. The data presented in this guide, compiled from studies on this compound and its close analogues, underscore its potential as a lead compound for the development of novel cancer therapeutics.

Future research should focus on:

-

Determining the specific IC50 values of pure this compound against a broad panel of human cancer cell lines.

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

-

Exploring synergistic effects of this compound with existing chemotherapeutic agents.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other natural products in oncology.

References

Isoscabertopin: A Technical Review of a Sesquiterpene Lactone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has emerged as a compound of interest for its potential anti-tumor activities. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, and biological activities, with a focus on its proposed mechanism of action. While quantitative data for this compound remains limited in publicly accessible literature, this review compiles the existing information and draws parallels with structurally related compounds to inform future research and development efforts. Detailed experimental methodologies for the isolation and potential biological evaluation of this compound are also presented.

Introduction

Elephantopus scaber L., commonly known as "tutup bumi" or "prickly-leaved elephant's foot," has a long history of use in traditional medicine for treating various ailments, including inflammation and cancer. Phytochemical investigations of this plant have led to the isolation of several bioactive sesquiterpene lactones, including this compound.[1] Sesquiterpene lactones are a class of natural products known for their diverse pharmacological properties, which are often attributed to the presence of an α,β-unsaturated γ-lactone moiety that can react with biological nucleophiles.

Chemical Properties of this compound

This compound is a germacranolide sesquiterpene lactone. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₆ | [1] |

| Molecular Weight | 358.39 g/mol | [1] |

| Class | Sesquiterpene Lactone | [1] |

| Source | Elephantopus scaber L. | [1] |

Biological Activities and Mechanism of Action

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence on structurally similar sesquiterpene lactones, such as Isodeoxyelephantopin, also isolated from Elephantopus scaber, points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism of action for their anti-inflammatory and anti-tumor effects. It is therefore highly probable that this compound shares this mechanism.

The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and apoptosis. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Inhibition of this pathway is a key strategy in cancer drug development.

The proposed mechanism of NF-κB inhibition by this compound, based on data from related compounds, is as follows:

-

Inhibition of IκBα Kinase (IKK): this compound may directly inhibit the IκB kinase (IKK) complex.

-

Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound would prevent the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα.

-

Sequestration of NF-κB in the Cytoplasm: With IκBα remaining bound to NF-κB (typically the p50/p65 heterodimer), the nuclear localization signal of NF-κB is masked, preventing its translocation to the nucleus.

-

Downregulation of NF-κB Target Genes: The absence of nuclear NF-κB leads to the downregulation of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-inflammatory cytokines.

Caption: Proposed NF-κB signaling inhibition by this compound.

Induction of Apoptosis

By inhibiting the NF-κB pathway, this compound is expected to induce apoptosis in cancer cells. The downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL would shift the cellular balance towards apoptosis. This would lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases.

Caption: Postulated apoptotic pathway induction by this compound.

Experimental Protocols

Isolation of this compound from Elephantopus scaber L.

The following is a general protocol for the isolation of this compound based on published methods for isolating compounds from E. scaber.

1. Extraction:

-

Air-dried and powdered whole plant material of E. scaber is extracted with 90% ethanol (B145695) in water at reflux for 3 hours. This process is repeated three times.

-

The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

-

Petroleum ether

-

Chloroform

-

Ethyl acetate (B1210297)

-

n-Butanol

-

-

This compound is typically found in the ethyl acetate fraction.

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may require further purification by preparative TLC or HPLC to yield the pure compound.

Caption: General workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3. Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

-

The cells are treated with a range of concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).

4. Incubation:

-

The plates are incubated for 24, 48, or 72 hours.

5. MTT Assay:

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

2. Cell Seeding:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

3. Treatment:

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

4. Griess Assay:

-

After incubation, the culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The absorbance is measured at 540 nm.

5. Data Analysis:

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value for NO inhibition is determined.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry and functional group arrangement of this sesquiterpene lactone present a significant synthetic challenge. Future synthetic efforts would likely involve strategies for the stereoselective construction of the ten-membered germacrane (B1241064) ring and the subsequent formation of the fused lactone ring.

Conclusion and Future Directions

This compound is a promising natural product with potential anti-tumor and anti-inflammatory activities. While direct experimental evidence for its biological effects and mechanism of action is currently lacking, research on related compounds strongly suggests that inhibition of the NF-κB signaling pathway is a key mechanism.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Confirming the inhibition of the NF-κB pathway through Western blot analysis of key signaling proteins (p65, IκBα) and investigating the induction of apoptosis.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammation.

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for further study and the synthesis of analogs with improved activity and pharmacokinetic properties.

The elucidation of the full therapeutic potential of this compound awaits further rigorous investigation. This technical review provides a foundation for these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for Isoscabertopin In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Isoscabertopin, a sesquiterpene lactone with potential anti-tumor properties. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and sensitive method for evaluating cell viability.[1][2] Additionally, this document summarizes the current understanding of this compound's mechanism of action, drawing parallels with the closely related compound Scabertopin, and presents relevant cytotoxicity data.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone isolated from the plant Elephantopus scaber, a species with a history of use in traditional medicine.[3] Sesquiterpene lactones from this plant, including this compound and the structurally similar Scabertopin, have demonstrated notable anti-cancer activities in preclinical studies.[4] Understanding the cytotoxic profile of this compound is a critical step in evaluating its potential as a therapeutic agent.

Quantitative Data Summary

The cytotoxic effects of Scabertopin, a compound closely related to this compound, have been evaluated in various human bladder cancer cell lines and a normal human urothelial cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data provides a valuable reference for designing cytotoxicity experiments with this compound.

| Cell Line | Cell Type | 24-hour IC50 (µM) | 48-hour IC50 (µM) |

| J82 | Human Bladder Cancer | ~20 | ~18 |

| T24 | Human Bladder Cancer | ~20 | ~18 |

| RT4 | Human Bladder Cancer | ~20 | ~18 |

| 5637 | Human Bladder Cancer | ~20 | ~18 |

| SV-HUC-1 | Normal Human Urothelial Cells | 59.42 | 55.84 |

| Data derived from studies on Scabertopin in bladder cancer cells. |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity of this compound

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

-

This compound (stock solution prepared in DMSO)

-

Selected cancer cell line (e.g., J82, T24, or other relevant lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom microplates

-

Microplate reader

Experimental Workflow Diagram:

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare a series of dilutions of this compound in the complete culture medium. Based on the data for Scabertopin, a starting concentration range of 1 µM to 100 µM is recommended.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

-

Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

-

Mechanism of Action: Signaling Pathway

Studies on Scabertopin, a closely related sesquiterpene lactone, have elucidated a potential mechanism for its cytotoxic effects in bladder cancer cells. Scabertopin has been shown to induce necroptosis, a form of programmed necrosis, by promoting the production of mitochondrial reactive oxygen species (ROS). Furthermore, it inhibits the migration and invasion of cancer cells by downregulating the FAK/PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and motility. The inhibition of this pathway by Scabertopin leads to a decrease in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is a key step in cancer cell invasion.

FAK/PI3K/Akt Signaling Pathway Diagram:

Caption: this compound is proposed to inhibit the FAK/PI3K/Akt signaling pathway.

References

- 1. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. A review on pharmacology and toxicology of Elephantopus scaber Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Isoscabertopin and Its Analogue Isodeoxyelephantopin: Application Notes and Protocols for Breast Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has been identified as a compound with potential anti-tumor activities. However, detailed in-vitro studies quantifying its specific effects on breast cancer cell lines are currently limited in publicly available literature. In contrast, its close structural analogue, Isodeoxyelephantopin (IDOE), also derived from Elephantopus scaber, has been more extensively studied. This document provides a comprehensive overview of the experimental data and protocols related to the treatment of breast cancer cell lines with IDOE, serving as a valuable reference for research into this class of compounds, including this compound. The methodologies and findings presented herein for IDOE can inform and guide future investigations into the therapeutic potential of this compound. IDOE has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and causing cell cycle arrest.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of Isodeoxyelephantopin (IDOE) on various breast cancer cell lines.

Table 1: Cytotoxicity of Isodeoxyelephantopin (IDOE) in Breast Cancer Cell Lines

| Cell Line | Assay | IC50 Value | Treatment Duration | Reference |

| T47D | MTT | 1.3 µg/mL | Not Specified | [1][2] |

| MCF-7 | MTT | 15 µg/mL (ethanolic extract of E. scaber) | Not Specified | [3] |

Note: The IC50 value for MCF-7 cells was determined using an ethanolic extract of Elephantopus scaber, which contains a mixture of compounds including IDOE.

Table 2: Effects of Isodeoxyelephantopin (IDOE) on Cell Cycle and Apoptosis in T47D Breast Cancer Cells

| Parameter | Treatment Concentration | Result | Reference |

| Cell Cycle Arrest | Not Specified | Arrest at G2/M phase | |

| Apoptosis Induction | Not Specified | Increased number of apoptotic cells | |

| Caspase-3 Activation | Not Specified | Activated caspase-3 expression |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound/Isodeoxyelephantopin on breast cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Breast cancer cell lines (e.g., T47D, MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound or Isodeoxyelephantopin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound/Isodeoxyelephantopin in complete growth medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve (percentage of cell viability vs. drug concentration) to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound/Isodeoxyelephantopin.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound or Isodeoxyelephantopin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound/Isodeoxyelephantopin (including a vehicle control) for the desired time period.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound/Isodeoxyelephantopin on the cell cycle distribution of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound or Isodeoxyelephantopin

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Signaling Pathways and Visualizations

Isodeoxyelephantopin has been shown to induce apoptosis in breast cancer cells through the activation of caspase-3. Furthermore, studies on combined extracts of E. scaber (containing this compound and IDOE) suggest an inhibitory effect on the PI3K/AKT/mTOR signaling pathway in T47D cells. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in breast cancer.

Caption: IDOE induces apoptosis via caspase-3 and G2/M cell cycle arrest.

Caption: this compound may inhibit the PI3K/AKT/mTOR signaling pathway.

Caption: General experimental workflow for in-vitro analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isoscabertopin in Bladder Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Isoscabertopin, a natural sesquiterpene lactone, in bladder cancer research. The protocols detailed below are based on studies conducted with the structurally related compound, Scabertopin, and are intended to serve as a guide for investigating the anti-cancer effects of this compound.

Introduction

This compound is a sesquiterpene lactone isolated from Elephantopus scaber L., a plant that has been traditionally used in medicine. Recent research on the related compound, Scabertopin, has demonstrated significant anti-cancer activity against bladder cancer cells in vitro. These findings suggest that this compound may also be a promising candidate for the development of novel therapeutics for bladder cancer.

The primary mechanism of action identified for Scabertopin is the induction of necroptosis, a form of programmed cell death, in bladder cancer cells. This is mediated by the production of reactive oxygen species (ROS). Furthermore, Scabertopin has been shown to inhibit the migration and invasion of bladder cancer cells by targeting the FAK/PI3K/Akt signaling pathway.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of Scabertopin against Bladder Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Scabertopin on various human bladder cancer cell lines and a non-cancerous human ureteral epithelial cell line after 24 hours of treatment. This data highlights the selective cytotoxicity of Scabertopin towards cancer cells.

| Cell Line | Cell Type | IC50 (µM) after 24h |

| J82 | Human Bladder Carcinoma | ~20 |

| T24 | Human Bladder Carcinoma | ~20 |

| RT4 | Human Bladder Papilloma | ~20 |

| 5637 | Human Bladder Carcinoma | ~20 |

| SV-HUC-1 | Human Ureteral Epithelial (non-cancerous) | >20 (significantly higher) |

Data extracted from research on Scabertopin, a structurally similar compound.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Necroptosis and Inhibition of Metastasis

Caption: Proposed mechanism of this compound in bladder cancer cells.

Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for evaluating this compound's in vitro effects.

Experimental Protocols

Note: These protocols are adapted from studies on Scabertopin.[1] Researchers should optimize these protocols for their specific experimental conditions and for use with this compound.

Cell Culture and this compound Treatment

-

Cell Lines:

-

Human bladder cancer cell lines: J82, T24, RT4, 5637.

-

Human normal ureteral epithelial cell line: SV-HUC-1.

-

-

Culture Medium:

-

For J82, T24, and 5637 cells: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For RT4 and SV-HUC-1 cells: McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Preparation and Treatment:

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

-

Dilute the stock solution in the appropriate culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

-

Cell Viability (MTT) Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound.

-